![molecular formula C20H19N5O2 B4751626 2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4751626.png)
2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Overview
Description
2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. It is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity could contribute to the anti-tumor and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is its relatively simple synthesis method. Additionally, it has been shown to exhibit a wide range of biological activities, making it a potentially versatile compound for use in lab experiments. However, one limitation of the compound is its low solubility in aqueous solutions, which could make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to identify potential molecular targets for its anti-tumor and anti-inflammatory effects. Finally, the compound could be further evaluated for its potential use in the development of novel therapeutic agents for cancer and inflammatory diseases.
Scientific Research Applications
2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been shown to exhibit anti-inflammatory activity, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-18-16(20(27)22-12-13-6-2-1-3-7-13)17-19(25(18)10-11-26)24-15-9-5-4-8-14(15)23-17/h1-9,26H,10-12,21H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSAWJXZZJCUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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